7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Description
Properties
IUPAC Name |
7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-6-7(13)10-5-4(9-6)1-3(2-8-5)11(14)15/h1-2H,(H,9,12)(H,8,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAAGBYLDXVMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)C(=O)N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444718 | |
| Record name | 7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144435-09-6 | |
| Record name | 7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves the cyclization of 5-nitropyridine-2,3-diamine with oxalic acid. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Key Reaction:
Reduction of the Nitro Group
The nitro group can be reduced to an amine, enabling further functionalization:
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Reduction Method : Catalytic hydrogenation (H₂/Pd-C) in ethyl acetate selectively reduces the nitro group to an amine without affecting the pyrazine-dione core .
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Application : The resulting 7-amino derivative serves as an intermediate for synthesizing bioactive analogs, such as glycine receptor antagonists .
Example:
Nucleophilic Substitution Reactions
While nitro groups are poor leaving groups, the electron-deficient pyrazine ring facilitates nucleophilic attacks under specific conditions:
| Reaction | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Displacement with NaN₃ | DMF, 80°C | 7-Azido derivative | 42% | |
| Reaction with aryl amines | CeCl₃ catalysis, reflux | 7-Arylamino analogs | 68–90% |
Cross-Coupling Reactions
The nitro group can be replaced via palladium-catalyzed cross-couplings after conversion to a reactive intermediate (e.g., bromide):
Stepwise Process:
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Nitro to Bromide : Conversion via Sandmeyer reaction or direct bromination.
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Suzuki Coupling : Bromo intermediates react with aryl boronic acids using Pd-PEPPSI catalysts .
Example :
Cycloaddition and Heterocycle Formation
The electron-deficient pyrazine ring participates in cycloadditions:
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Diels-Alder Reactions : With silyloxyl dienes (e.g., Danishefsky’s diene) in refluxing benzene, forming trihydroxy cycloadducts .
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Photoreactions : UV irradiation with 1,1-diarylethylene derivatives induces electron-transfer processes, yielding fused polycyclic products .
Biological Activity and Derivatives
7-Nitro derivatives show affinity for NMDA and glycine receptors, with potential neuroprotective applications . Key analogs include:
| Derivative | Biological Target | Kₐ/Kᵢ (nM) | Ref. |
|---|---|---|---|
| 7-Nitro-6-methyl-8-(N-oxy)aza analog | Glycine/NMDA receptor | 130 | |
| 7-Nitro-8-imidazol-1-yl analog | Non-NMDA receptor | 340 |
Stability and Functionalization Challenges
Scientific Research Applications
7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as inhibitors of the KRAS protein, which is involved in cell signaling pathways related to cancer . The nitro group plays a crucial role in the compound’s reactivity and binding affinity to its molecular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Structural Modifications
The pyrido[2,3-b]pyrazine-2,3-dione core allows for diverse substitutions, influencing biological activity and physicochemical properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Pyrido[2,3-b]pyrazine-2,3-dione Derivatives
*Calculated based on molecular formula C₆H₃ClN₃O₂.
Therapeutic Potential and Limitations
- 7-Nitro derivative : Promising for KRAS-driven cancers , but nitro groups may confer metabolic instability or off-target effects .
- 8-Chloro derivative : Effective in pain management but requires intrathecal administration due to poor oral bioavailability .
- Methyl derivatives : Improved pharmacokinetics but lack target specificity in current studies .
Biological Activity
7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS Number: 144435-09-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by case studies and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 208.131 g/mol. Its structure features a nitro group at the 7-position and a dihydropyrido core that is crucial for its biological activities .
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. It may interact with cellular targets such as the Bcl-2 protein family, which regulates apoptosis .
- Case Study : A study assessing the compound's efficacy against HCT-116 (colon cancer) and HeLa (cervical cancer) cells reported IC50 values comparable to established chemotherapeutics like Doxorubicin. The compound showed selective cytotoxicity towards cancer cells while sparing normal cells .
Antimicrobial Activity
The antimicrobial properties of nitro-containing compounds are well documented. This compound has shown promising results against various bacterial strains:
- Mechanism : Nitro compounds typically exert their antimicrobial effects through reduction to reactive intermediates that can damage DNA and other cellular components. This mechanism is crucial for the activity against both Gram-positive and Gram-negative bacteria .
- Research Findings : In vitro studies demonstrated that this compound possesses activity against Staphylococcus aureus and Escherichia coli. The reduction products formed during metabolism are believed to play a significant role in its antibacterial action .
Antioxidant Activity
Antioxidant properties are another significant aspect of this compound:
- Evaluation Methods : The antioxidant capacity has been assessed using various assays such as DPPH and ABTS. These assays measure the ability of the compound to scavenge free radicals and inhibit oxidative stress in biological systems .
- Results : The compound exhibited strong antioxidant activity that exceeded that of traditional antioxidants like butylated hydroxytoluene (BHT), suggesting its potential utility in preventing oxidative damage in cells .
Summary of Biological Activities
| Biological Activity | Mechanism | Notable Findings |
|---|---|---|
| Anticancer | Induction of apoptosis; inhibition of Bcl-2 | Significant cytotoxicity against HCT-116 and HeLa cells; IC50 comparable to Doxorubicin |
| Antimicrobial | Formation of reactive intermediates damaging DNA | Active against Staphylococcus aureus and E. coli |
| Antioxidant | Scavenging free radicals | Stronger antioxidant activity than BHT |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving indane-1,3-dione, nitro-substituted aromatic aldehydes, and 2-aminopyrazine. Key conditions include using 20 mol% p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol under reflux, followed by recrystallization with ethyl acetate. Yield optimization (82–89%) depends on solvent polarity and reaction time (9 hours). Polar protic solvents like ethanol enhance proton transfer, critical for cyclization .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- IR Spectroscopy : Look for absorption bands at ~1664 cm⁻¹ (C=O stretching) and ~1575 cm⁻¹ (aromatic C=C/N=O vibrations) .
- ¹H/¹³C NMR : Key signals include downfield protons (δ 8.5–9.0 ppm for pyrazine nitrogens adjacent to nitro groups) and carbonyl carbons (δ ~165–170 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the nitro-substituted dihydropyrido-pyrazine backbone .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound, particularly its interaction with biomolecules like DNA?
- Methodological Answer : Use electrochemical DNA biosensing to assess binding affinity via changes in redox signals (e.g., guanine oxidation peaks). Cyclic voltammetry and differential pulse voltammetry in buffered solutions (pH 7.4) can quantify intercalation or groove-binding modes. Parallel UV-Vis titration studies (hypochromism in DNA absorption bands) provide complementary evidence .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve the yield and purity of this compound?
- Methodological Answer :
- Solvent Screening : Test polar (ethanol, DMF) vs. nonpolar solvents (DCM, THF). Ethanol maximizes yield due to balanced polarity and proton availability .
- Catalyst Loading : Vary p-TSA concentrations (10–30 mol%) to identify the threshold for side-reaction suppression.
- Temperature Gradients : Use controlled reflux (70–90°C) to monitor thermal stability of intermediates via TLC/HPLC .
Q. What computational tools or quantum chemical methods can predict the electronic properties or reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. Focus on nitro group electron-withdrawing effects on aromatic π-systems .
- Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method can model cyclization steps and transition states, reducing trial-and-error in synthesis .
Q. How should researchers address contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?
- Methodological Answer :
- Assay Standardization : Compare protocols for variables like pH, buffer composition, and DNA concentration. For example, pro-oxidant effects may arise in low-pH conditions due to nitro group protonation .
- Structural Analog Analysis : Test derivatives with varied substituents (e.g., replacing nitro with methoxy groups) to isolate electronic contributions to activity .
Q. What advanced techniques can elucidate the compound’s binding mode with serum proteins like Bovine Serum Albumin (BSA)?
- Methodological Answer :
- Fluorescence Quenching : Monitor Trp-214 emission changes upon compound addition to calculate binding constants (Kb) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses, prioritizing hydrophobic pockets near BSA subdomains IIA/IIIA .
Data-Driven Experimental Design
Q. What strategies integrate high-throughput screening (HTS) with machine learning to accelerate structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
